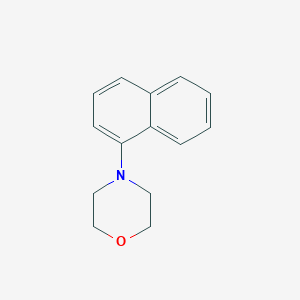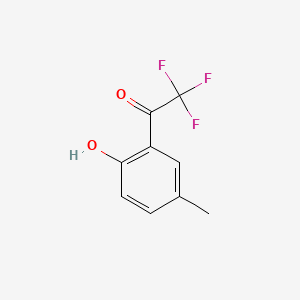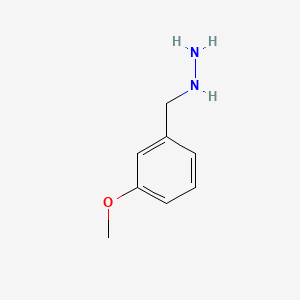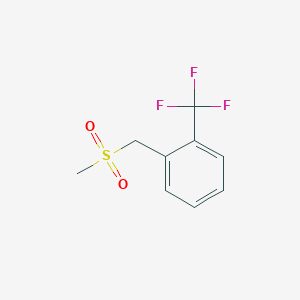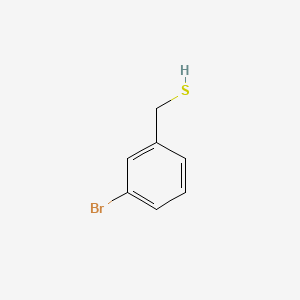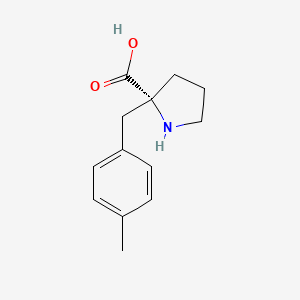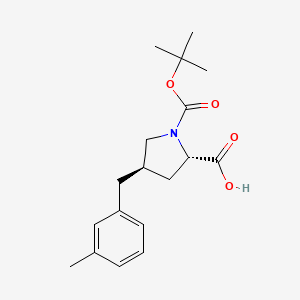![molecular formula C9H23NO4Ti B1598203 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium CAS No. 74665-17-1](/img/no-structure.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as Ti(IV)-Bis(2,2',2''-nitrilotriethanol) and is a chelating agent that can form stable complexes with various metal ions.
Applications De Recherche Scientifique
Synthesis of 2-(bis(2-hydroxyethyl)amino)ethyl alkanoate
Scientific Field
This application falls under the field of Chemistry , specifically Organic Synthesis .
Summary of the Application
The compound is used in the synthesis of 2-(bis(2-hydroxyethyl)amino)ethyl alkanoate over mixed metal oxides . This process is important as esterification reactions carried out using various mineral acids are a threat to the environment, hence process modification using commercially viable heterogeneous catalysts are in demand .
Methods of Application
The esterification of tri-ethanolamine (TEA, C6H15O3N) with several fatty acids in liquid phase has been investigated on a series of heterogeneous mixed metal oxides catalyst prepared by co-precipitation method . The best catalyst for the selective preparation of 2-(bis(2-hydroxyethyl)amino)ethyl alkanoate was 10% (w/w) ZnFe2O4 supported on ZrO2 .
Results or Outcomes
The effects of a variety of parameters including the effect of catalyst preparation were studied in a batch reactor .
Synthesis of Novel Chalcone Derivatives
Scientific Field
This application is in the field of Medicinal Chemistry and Pharmacology .
Summary of the Application
A series of novel 3-[N,N-bis(2-hydroxyethyl)-amino]-chalcone derivatives were synthesized by the aldol condensation of [N,N-bis(2-hydroethyl)-3-amino]-acetophenone with aromatic aldehydes . These compounds have been reported to possess various pharmacological activities .
Methods of Application
The structures of these chalcone derivatives were confirmed by ESI-HRMS, 1H NMR, IR and elemental analysis . X-ray analysis reveals crystal 3b is a monoclinic system with P21/n space group .
Results or Outcomes
The antimicrobial activities of the newly synthesized chalcones in vitro were evaluated and the results indicated that most compounds presented moderate to good antimicrobial activities, especially the antifungal capability . Compounds 3a, 3d, 3f and 3g revealed obvious potency against Candida albicans with MIC values of 32 μg/mL .
Degradation of Polyethylene Terephthalate
Scientific Field
This application is in the field of Environmental Science and Microbiology .
Summary of the Application
The compound is used in the degradation of polyethylene terephthalate (PET), a common plastic that is difficult to recycle . The degradation of PET into bis(2-hydroxyethyl) terephthalate (BHET) is a critical step in the recycling process .
Methods of Application
The carboxylesterase Ea Est2, derived from the psychrotrophic bacterium Exiguobacterium antarcticum, has been found to degrade BHET . The crystal structure of Ea Est2 was determined at a 1.74 Å resolution to investigate BHET degradation at a molecular level .
Results or Outcomes
Ea Est2 showed degradation activity toward BHET . The biochemical stability and immobilization of a crosslinked enzyme aggregate (CLEA) were assessed to examine its potential for industrial application .
Complexing Agent
Scientific Field
This application is in the field of Chemistry , specifically Coordination Chemistry .
Summary of the Application
The compound is used as a complexing agent . Complexing agents are substances that can form several coordinate bonds to a single metal ion, forming a complex ion.
Methods of Application
The specific methods of application for this compound as a complexing agent are not detailed in the source .
Results or Outcomes
The specific results or outcomes of using this compound as a complexing agent are not detailed in the source .
Propriétés
Numéro CAS |
74665-17-1 |
|---|---|
Nom du produit |
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium |
Formule moléculaire |
C9H23NO4Ti |
Poids moléculaire |
257.15 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium |
InChI |
InChI=1S/C6H15NO3.C3H8O.Ti/c8-4-1-7(2-5-9)3-6-10;1-3(2)4;/h8-10H,1-6H2;3-4H,1-2H3; |
Clé InChI |
YZHUOZULZWFLEQ-UHFFFAOYSA-N |
SMILES |
CC(C)O.C(CO)N(CCO)CCO.[Ti] |
SMILES canonique |
CC(C)O.C(CO)N(CCO)CCO.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



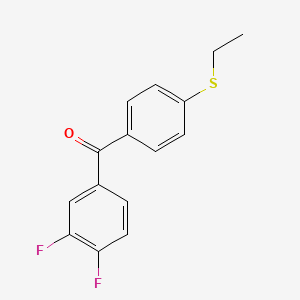
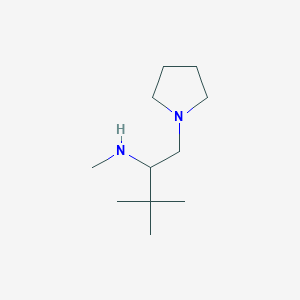
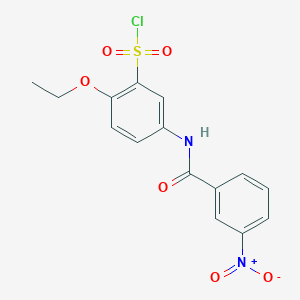
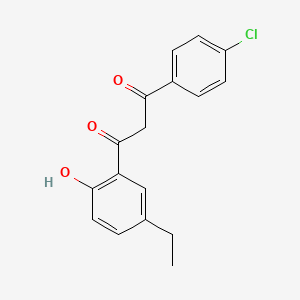
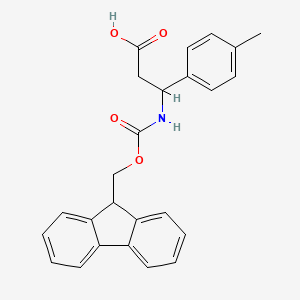
![2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1598129.png)
